molecular formula C15H24N4O B5419221 7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B5419221
M. Wt: 276.38 g/mol
InChI Key: UJOUWESPIZSZLZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine, a basic structure in many pharmaceuticals and organic materials . Pyrazine derivatives, such as pyrrolopyrazine, have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazine derivatives are generally synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Future Directions

While specific future directions for this compound are not provided in the search results, the synthesis and study of pyrazine derivatives continue to be an active area of research, with potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

2-(azocan-1-yl)-1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(12-17-6-4-2-1-3-5-7-17)18-8-9-19-13-16-10-14(19)11-18/h10,13H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUWESPIZSZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)N2CCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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